1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3OS2/c1-9-14(24-15(20-9)13-3-2-6-23-13)8-19-16(22)21-10-4-5-12(18)11(17)7-10/h2-7H,8H2,1H3,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEZKEMGTPKBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-fluorophenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties:
- Molecular Weight: 422.9 g/mol
- CAS Number: 1796970-60-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The thiazole and thiophene moieties are known to enhance the compound's bioactivity by facilitating interactions with cellular receptors and enzymes.
- Antitumor Activity: Studies have shown that derivatives of thiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and prostate cancer (DU145) cell lines, indicating their potential as anticancer agents .
- Antioxidant Properties: The compound has been evaluated for its antioxidant capabilities. The presence of thiazole and thiophene rings contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells .
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, such as c-Met and Ron tyrosine kinases. This inhibition could lead to reduced tumor growth and metastasis .
Biological Activity Data Table
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 | 3.2 | Induction of apoptosis via caspase pathway |
| Antitumor | DU145 | 6.8 | Inhibition of c-Met and Ron kinases |
| Antioxidant | Lipid Peroxidation | EC50 = 0.565 | Scavenging free radicals |
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Anticancer Activity: A study published in Molecules highlighted that thiazolidinone derivatives exhibited cytotoxicity against various cancer cell lines, with some compounds showing IC50 values below 10 µM against MCF-7 cells . This suggests that modifications to the thiazole structure can enhance anticancer properties.
- Antioxidant Evaluation: Research conducted on thiazole derivatives indicated that structural modifications could significantly improve antioxidant activity, with some derivatives demonstrating EC50 values comparable to standard antioxidants .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of urea-linked thiazole derivatives. Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Thiophene vs. Phenyl Substituents : The target compound’s thiophen-2-yl group (electron-rich heterocycle) may enhance binding to hydrophobic pockets in kinases compared to phenyl-substituted analogs like 8f or 11f .
- Piperazinylmethyl vs. Methyl Substituents : Compounds like 11f and 11g feature bulkier piperazinylmethyl groups, which may improve solubility but reduce membrane permeability compared to the target compound’s simpler methyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
